molecular formula C26H29NO6S B11637864 2-Ethoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Ethoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11637864
M. Wt: 483.6 g/mol
InChI Key: CJLDWGVRGQTMKV-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in these reactions include ethoxyethanol, hydroxyphenyl derivatives, and thiophene compounds. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions include various quinoline derivatives, thiophene-substituted compounds, and functionalized carboxylates. These products can be further modified to enhance their properties and applications.

Scientific Research Applications

2-Ethoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups and stability.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core and functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. The thiophene ring and other substituents contribute to its overall reactivity and specificity, enabling it to exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A related compound with a similar phenyl and methoxy group but lacking the quinoline core and thiophene ring.

    2-(4-Hydroxyphenyl)ethanol: Shares the hydroxyphenyl group but differs in its overall structure and functional groups.

    Phenethylamine: A simpler compound with a phenyl and ethylamine group, lacking the complexity of the quinoline and thiophene rings.

Uniqueness

2-Ethoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a quinoline core, thiophene ring, and various functional groups

Properties

Molecular Formula

C26H29NO6S

Molecular Weight

483.6 g/mol

IUPAC Name

2-ethoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H29NO6S/c1-4-32-9-10-33-26(30)23-15(2)27-18-12-17(22-6-5-11-34-22)13-20(29)25(18)24(23)16-7-8-19(28)21(14-16)31-3/h5-8,11,14,17,24,27-28H,4,9-10,12-13H2,1-3H3

InChI Key

CJLDWGVRGQTMKV-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OC)C(=O)CC(C2)C4=CC=CS4)C

Origin of Product

United States

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